molecular formula C10H12Cl2O B8223562 4-Tert-butyl-2,6-dichlorophenol CAS No. 34593-75-4

4-Tert-butyl-2,6-dichlorophenol

Cat. No. B8223562
CAS RN: 34593-75-4
M. Wt: 219.10 g/mol
InChI Key: RETRALMQVUXTPQ-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,6-dichlorophenol is a useful research compound. Its molecular formula is C10H12Cl2O and its molecular weight is 219.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butyl-2,6-dichlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-2,6-dichlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Studies

The structural characteristics of compounds related to 4-tert-butyl-2,6-dichlorophenol have been explored, particularly in the context of molecular interactions and orientations. For instance, a study on a related compound observed various dihedral angles and molecular interactions, contributing to the understanding of molecular structures and potential applications in crystallography and material sciences (Devika, Shraddha, & Begum, 2019).

Chemical and Environmental Applications

4-Tert-butyl-2,6-dichlorophenol and its derivatives have been investigated for their role in environmental applications, such as adsorption kinetics and sonochemical degradation. Research has shown significant enhancement in the adsorption rate and amount in the presence of ultrasound, highlighting potential applications in water treatment and environmental remediation (Hamdaoui & Naffrechoux, 2009).

Material Science and Polymer Chemistry

In material science, derivatives of 4-tert-butyl-2,6-dichlorophenol have been utilized in the synthesis of novel polyketones, contributing to advancements in polymer chemistry. These compounds have shown to affect the properties like molecular weight and stability of high-molecular-weight polymers, indicating their importance in developing new materials with desired characteristics (Auer et al., 2004).

Photocatalytic Degradation

Studies on photocatalytic degradation involving compounds similar to 4-tert-butyl-2,6-dichlorophenol have been conducted, demonstrating significant insights into environmental applications. For instance, the visible-light-induced degradation of chlorophenols in aqueous suspension of titania, where the presence of tert-butyl alcohol played a role in the reaction, has been researched. This suggests potential uses in wastewater treatment and environmental cleanup processes (Kim & Choi, 2005).

properties

IUPAC Name

4-tert-butyl-2,6-dichlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETRALMQVUXTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188157
Record name 4-Tert-butyl-2,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34593-75-4
Record name NSC 407752
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034593754
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Record name NSC407752
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Tert-butyl-2,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34593-75-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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